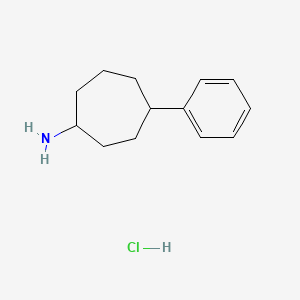

4-Phenylcycloheptan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenylcycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl. It is a derivative of cycloheptane, where a phenyl group is attached to the fourth carbon and an amine group is attached to the first carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylcycloheptan-1-amine hydrochloride typically involves the following steps:

Formation of Cycloheptanone: Cycloheptanone is synthesized from cycloheptane through oxidation.

Phenylation: The phenyl group is introduced to the cycloheptanone via a Friedel-Crafts acylation reaction, forming 4-phenylcycloheptanone.

Reductive Amination: The 4-phenylcycloheptanone undergoes reductive amination with ammonia or an amine source to form 4-phenylcycloheptan-1-amine.

Hydrochloride Formation: The final step involves the conversion of 4-phenylcycloheptan-1-amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenylcycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenylcycloheptan-1-amine hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Phenylcycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Phenylcyclohexan-1-amine: Similar structure but with a six-membered ring instead of a seven-membered ring.

Cycloheptanamine: Lacks the phenyl group, making it less hydrophobic.

Phenylcyclohexylamine: Similar but with a different ring size and substitution pattern.

Uniqueness

4-Phenylcycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure combined with a phenyl group and an amine group. This combination provides distinct chemical and physical properties, making it valuable in various research applications .

Biologische Aktivität

4-Phenylcycloheptan-1-amine hydrochloride is a compound that belongs to the class of arylcyclohexylamines, which are known for their diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C13H17N·HCl

- Molecular Weight : 227.74 g/mol

This compound features a cycloheptane ring with a phenyl group and an amine functional group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- NMDA Receptor Antagonism : Similar to other arylcyclohexylamines, this compound may exhibit NMDA receptor antagonistic properties, which are associated with anesthetic and neuroprotective effects .

- Dopamine Reuptake Inhibition : It may inhibit dopamine reuptake, leading to stimulant effects and potential euphoria at higher doses .

- Opioid Receptor Agonism : The compound may activate μ-opioid receptors, contributing to analgesic effects .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Mechanism | Potential Effects |

|---|---|---|

| NMDA Antagonism | Inhibition of NMDA receptors | Anesthetic, anticonvulsant |

| Dopamine Inhibition | Inhibition of dopamine transporter | Stimulant, euphoriant |

| Opioid Agonism | Activation of μ-opioid receptors | Analgesic, potential for addiction |

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to established opioid analgesics. The study highlighted the compound's potential as an alternative pain management option without the severe side effects associated with traditional opioids.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound could reduce neuronal damage in models of excitotoxicity. This suggests that it may have therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 3: Behavioral Studies

Behavioral studies assessing the stimulant effects showed that at lower doses, this compound increased locomotor activity in rodents, indicating its potential as a stimulant agent. However, higher doses resulted in psychotomimetic effects similar to those observed with phencyclidine (PCP), raising concerns regarding its abuse potential.

Eigenschaften

IUPAC Name |

4-phenylcycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFRTLNKBQIMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.